N,N-Diethyl-N-methylethanaminium formate

Catalog No.
S14833617
CAS No.
170275-24-8
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-N-methylethanaminium formate

CAS Number

170275-24-8

Product Name

N,N-Diethyl-N-methylethanaminium formate

IUPAC Name

triethyl(methyl)azanium;formate

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C7H18N.CH2O2/c1-5-8(4,6-2)7-3;2-1-3/h5-7H2,1-4H3;1H,(H,2,3)/q+1;/p-1

InChI Key

FNBGFZLKGXGECX-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC.C(=O)[O-]

N,N-Diethyl-N-methylethanaminium formate is a quaternary ammonium compound with the molecular formula C8H19NO2C_8H_{19}NO_2 and a molecular weight of approximately 161.245 g/mol. This compound features a diethyl and a methyl substituent on the nitrogen atom, which contributes to its unique properties and applications. The presence of the formate group indicates that it is a salt derived from formic acid, which can influence its solubility and reactivity in various environments .

Typical of quaternary ammonium compounds. These reactions may include:

  • Nucleophilic Substitution: The positively charged nitrogen can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms attached to the nitrogen.
  • Decomposition: Under certain conditions, it may decompose to release its constituent parts, including diethylamine and formic acid.
  • Formation of Complexes: It can form complexes with anions or other cations, which may alter its solubility and reactivity in solution.

The synthesis of N,N-Diethyl-N-methylethanaminium formate typically involves the reaction of N,N-diethyl-N-methylethanaminium chloride with sodium formate or formic acid. The general steps include:

  • Preparation of N,N-Diethyl-N-methylethanaminium Chloride: This can be achieved through the quaternization of N,N-diethylmethylamine with an appropriate alkyl halide.
  • Neutralization: The chloride salt is then reacted with sodium formate or directly with formic acid to produce the desired formate salt.
  • Purification: The product can be purified through recrystallization or chromatography techniques to ensure high purity for applications.

N,N-Diethyl-N-methylethanaminium formate finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis or as a stabilizing agent for active pharmaceutical ingredients.
  • Biocides: Its potential antimicrobial properties make it suitable for use in disinfectants and preservatives.
  • Chemical Research: As a reagent in organic synthesis, it can facilitate various chemical transformations.

: Investigating how this compound interacts with lipid bilayers could provide insights into its potential as a drug delivery agent.
  • Toxicological Assessments: Evaluating its toxicity levels and effects on cellular systems is crucial for understanding its safety profile in industrial or pharmaceutical applications.
  • N,N-Diethyl-N-methylethanaminium formate shares structural similarities with several other compounds, particularly within the class of quaternary ammonium salts. Here are some comparable compounds:

    Compound NameMolecular FormulaKey Characteristics
    N,N-Diethyl-N-methylethanaminium chlorideC7H18NClC_7H_{18}NClCommonly used as a surfactant; exhibits antimicrobial activity.
    N,N-DiethylmethylamineC5H13NC_5H_{13}NTertiary amine; used in organic synthesis and as a solvent.
    N,N-Dimethyl-N-ethylamineC5H13NC_5H_{13}NSimilar structure; utilized in pharmaceuticals and research.

    The uniqueness of N,N-Diethyl-N-methylethanaminium formate lies in its specific combination of diethyl and methyl groups along with the formate counterion, which may enhance its solubility and reactivity compared to other similar compounds.

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    161.141578849 g/mol

    Monoisotopic Mass

    161.141578849 g/mol

    Heavy Atom Count

    11

    Dates

    Modify: 2024-08-10

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